1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 3,4-dimethylphenylacetic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a probe to study biological systems and molecular interactions. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. In industry, it is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
1-(3,4-Dimethylphenyl)ethan-1-one: This compound lacks the piperazine moiety and has different chemical properties.
2-(Piperazin-1-yl)ethan-1-one: This compound lacks the 3,4-dimethylphenyl group and exhibits different reactivity.
3,4-Dimethylphenylacetic acid: This compound is a precursor in the synthesis of the target compound and has distinct chemical behavior.
The presence of both the 3,4-dimethylphenyl group and the piperazine moiety in this compound contributes to its unique properties and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-11-3-4-13(9-12(11)2)14(17)10-16-7-5-15-6-8-16;;/h3-4,9,15H,5-8,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUYXUMSZVGMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.